molecular formula C33H26O8 B11156380 Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate

Cat. No.: B11156380
M. Wt: 550.6 g/mol
InChI Key: XILSWRBIMLZSBQ-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound with a molecular formula of C33H26O8 and a molecular weight of 550.57 g/mol . This compound is characterized by its chromen-2-one (coumarin) core structure, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl or ester derivatives.

Scientific Research Applications

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C33H26O8

Molecular Weight

550.6 g/mol

IUPAC Name

methyl 4-[[5-[(4-methoxycarbonylphenyl)methoxy]-2-oxo-4-phenylchromen-7-yl]oxymethyl]benzoate

InChI

InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-26-16-28(40-20-22-10-14-25(15-11-22)33(36)38-2)31-27(23-6-4-3-5-7-23)18-30(34)41-29(31)17-26/h3-18H,19-20H2,1-2H3

InChI Key

XILSWRBIMLZSBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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